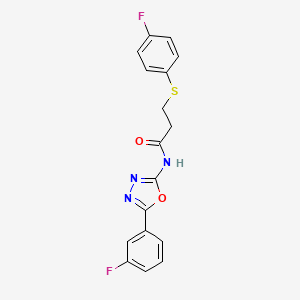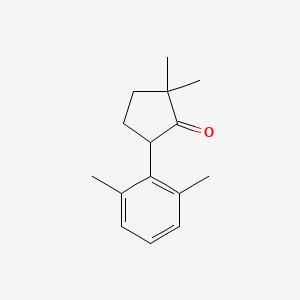
2,2-Dimethyl-5-(2,6-dimethylphenyl)cyclopentanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-5-(2,6-dimethylphenyl)cyclopentanone is an organic compound with the molecular formula C15H20O. This compound is characterized by a cyclopentanone ring substituted with two methyl groups at the 2-position and a 2,6-dimethylphenyl group at the 5-position. It is a derivative of cyclopentanone and is known for its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(2,6-dimethylphenyl)cyclopentanone can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 2,6-dimethylbenzene with 2,2-dimethylcyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving consistent product quality and yield.
化学反応の分析
Types of Reactions
2,2-Dimethyl-5-(2,6-dimethylphenyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives
科学的研究の応用
2,2-Dimethyl-5-(2,6-dimethylphenyl)cyclopentanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,2-Dimethyl-5-(2,6-dimethylphenyl)cyclopentanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. Detailed studies on its molecular interactions and binding affinities are essential to understand its biological effects fully.
類似化合物との比較
Similar Compounds
2,2-Dimethylcyclopentanone: A simpler analog without the aromatic substitution.
2,5-Dimethyl-2-cyclopentenone: A structurally related compound with a different ring system.
2,6-Dimethylphenyl derivatives: Compounds with similar aromatic substitution patterns but different core structures.
Uniqueness
2,2-Dimethyl-5-(2,6-dimethylphenyl)cyclopentanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a cyclopentanone ring with an aromatic group makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
分子式 |
C15H20O |
|---|---|
分子量 |
216.32 g/mol |
IUPAC名 |
5-(2,6-dimethylphenyl)-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C15H20O/c1-10-6-5-7-11(2)13(10)12-8-9-15(3,4)14(12)16/h5-7,12H,8-9H2,1-4H3 |
InChIキー |
PAOJFJSDCWZQHZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)C2CCC(C2=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


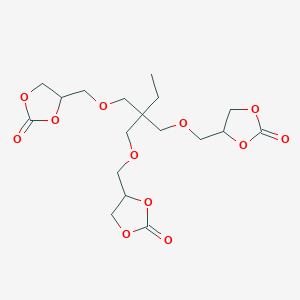

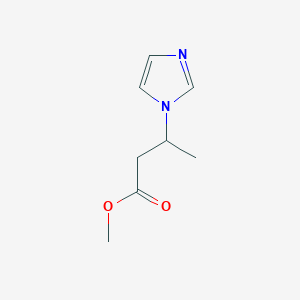
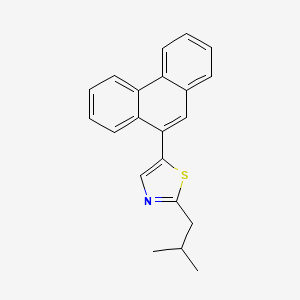
![8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125903.png)

![Methanone, [4-(hydroxydiphenylMethyl)-2H-1,2,3-triazol-2-yl][2-(MethoxyMethyl)-1-piperidinyl]-](/img/structure/B14125913.png)
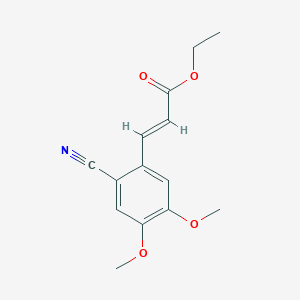
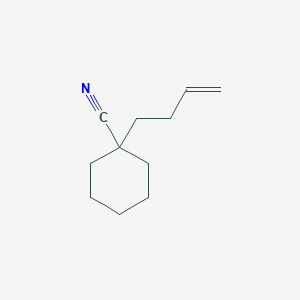

![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14125953.png)
![2-(4-bromophenyl)-N'-[(Z)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B14125958.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B14125963.png)
